3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a polycyclic heteroaromatic compound featuring a fused cyclohepta[b]thieno[3,2-e]pyridine core. Key structural attributes include:
- 4-(furan-2-yl) substituent: Introduces an oxygen-containing heterocycle, influencing electronic properties and solubility.
- N-(2,4-dimethoxyphenyl)carboxamide: The methoxy groups increase lipophilicity and may modulate pharmacokinetic properties.
Properties
IUPAC Name |
6-amino-N-(2,4-dimethoxyphenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-30-14-10-11-17(19(13-14)31-2)27-24(29)23-22(26)21-20(18-9-6-12-32-18)15-7-4-3-5-8-16(15)28-25(21)33-23/h6,9-13H,3-5,7-8,26H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKDMJEPXXITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a unique combination of thieno[3,2-e]pyridine and cycloheptane structures that contribute to its biological activity. The presence of amino and methoxy groups enhances its solubility and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer activity . Its mechanisms of action are primarily linked to the modulation of various cellular pathways involved in cancer progression.
Anticancer Activity
- Cell Proliferation Inhibition : Studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against human lung cancer cells (A549) and breast cancer cells (MCF7) .
-
Mechanisms of Action :
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by promoting caspase activation and mitochondrial dysfunction .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1/S phase, preventing further cell division .
- Inhibition of Migration and Invasion : The compound disrupts focal adhesion kinase (FAK) signaling pathways, reducing the invasive characteristics of cancer cells .
Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against A549 cells with an IC50 of 9 μM. |
| Study B | Showed that the compound induces apoptosis through mitochondrial pathways in MCF7 cells. |
| Study C | Reported inhibition of tumor growth in xenograft models when treated with the compound. |
Case Studies
- In Vivo Studies : In a xenograft model using A549 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within treated tumors .
- Combination Therapies : Research has explored the efficacy of combining this compound with other chemotherapeutic agents. Preliminary results suggest enhanced antitumor effects when used alongside established drugs like doxorubicin .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares the target compound with structurally related derivatives:
Key Structural and Functional Differences
Ring System Size :
- The target compound’s 7-membered cyclohepta ring (vs. 5-membered cyclopenta in KuSaSch100 or 8-membered cycloocta in ) affects conformational flexibility and steric interactions. Larger rings may improve target binding in macromolecular pockets.
N-(2,4-dimethoxyphenyl): Methoxy groups confer greater lipophilicity than halogen substituents (e.g., Cl in KuSaSch100, F in ), which may influence membrane permeability and metabolic stability .
Synthetic Pathways :
Physicochemical and Spectral Comparisons
- Melting Points : Most analogs (e.g., KuSaSch100) exhibit melting points <250°C, suggesting moderate thermal stability. The target’s dimethoxyphenyl group may lower melting points compared to halogenated derivatives due to reduced crystallinity .
- IR/NMR Data :
- The target’s methoxy groups would show C-O stretches near 1250–1050 cm⁻¹ (absent in halogenated analogs).
- Furan protons in the target would resonate at δ 6.3–7.4 ppm in ¹H NMR, distinct from phenyl (δ 7.2–7.6 ppm) or trifluoromethyl signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
